1-{4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to a class of tetraazatricyclo compounds, which are characterized by their nitrogen-rich frameworks and have garnered interest for their biological activities.
The compound is classified under organic compounds with a focus on nitrogen heterocycles. Its IUPAC name reflects its intricate structure which includes multiple rings and functional groups, making it relevant in the study of pharmacologically active substances.
The synthesis of 1-{4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(3-methylthiophen-2-yl)propan-1-one typically involves multi-step synthetic pathways that integrate various organic reactions such as cyclization and functionalization of aromatic systems.
The molecular structure of this compound is characterized by:
The molecular formula is , with a molecular weight of approximately 286.39 g/mol. The compound features a complex arrangement that can be represented using various structural formulas including SMILES notation: CC1=NN2C(=C1)N=CC1=C2CCNC1.CC(C(=O)C)C.
The compound can undergo several chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions to optimize yield and selectivity.
The mechanism of action for this compound in biological systems is not fully elucidated but may involve:
Preliminary studies suggest potential neuroactive properties, indicating a need for further pharmacological evaluation.
Data on melting point, boiling point, and density may vary based on purity and specific synthesis routes used.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5